6-(Aziridin-1-yl)pyrimidin-2(1H)-one
Description
6-(Aziridin-1-yl)pyrimidin-2(1H)-one is a pyrimidinone derivative featuring an aziridine substituent at the 6-position of the pyrimidine ring. Pyrimidin-2(1H)-ones are heterocyclic compounds with a six-membered aromatic ring containing two nitrogen atoms and a ketone group.
Properties
CAS No. |
144049-46-7 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
6-(aziridin-1-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H7N3O/c10-6-7-2-1-5(8-6)9-3-4-9/h1-2H,3-4H2,(H,7,8,10) |
InChI Key |
PLUDYDNNASPOEE-UHFFFAOYSA-N |
SMILES |
C1CN1C2=CC=NC(=O)N2 |
Canonical SMILES |
C1CN1C2=CC=NC(=O)N2 |
Synonyms |
2(1H)-Pyrimidinone, 4-(1-aziridinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Pyrimidin-2(1H)-one Derivatives
Pyrimidin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:
Key Observations :
- Pyrimidin-2(1H)-one spacers (as in 4b ) enhance VEGFR-2 binding compared to pyrimidin-2(1H)-thione or pyrazoline, suggesting the keto group optimizes target interactions .
Analogues with Modified Functional Groups
Thione vs. Keto Groups :
Aziridine vs. Other Amines :
- N(3)-Substituted dihydropyrimidines (e.g., compounds 50–52) with piperidinoalkyl chains demonstrate α1-adrenergic receptor antagonism, highlighting the importance of amine positioning and flexibility . The rigid aziridine ring may restrict conformational adaptability but enhance covalent binding to targets.
Physicochemical and Pharmacokinetic Comparisons
Data from pyrimidin-2(1H)-one derivatives (Table 1, ) reveal trends in physicochemical properties:
| Compound | Substituents | Log P | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| 4a | 4,6-Diphenyl | 3.22 | 3 | 1 | 45.75 |
| 4b | 3-Nitrophenyl (4), phenyl (6) | 3.15 | 6 | 1 | 91.58 |
| 4c | 2-Hydroxyphenyl (4) | 2.95 | 4 | 2 | 65.98 |
Structure-Activity Relationship (SAR) Insights
- Position of Substituents : Activity is highly sensitive to substituent placement. For example, 2-hydroxyphenyl at position 4 (compound 4c ) improves antihelmintic activity compared to unsubstituted phenyl groups .
- Electron-Withdrawing Groups: Nitro substituents (e.g., 4b) enhance VEGFR-2 inhibition, likely by modulating electron density in the pyrimidinone core .
- Aziridine Reactivity: The strained aziridine ring may act as an electrophilic alkylator, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in target proteins, a mechanism absent in non-aziridine analogues .
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